5-Fluoro-2,4-dimethyl-1H-indole is a fluorinated derivative of indole, a bicyclic compound known for its presence in various natural products and pharmaceuticals. Its chemical structure features a fluorine atom at the 5-position and two methyl groups at the 2 and 4 positions of the indole ring. The molecular formula of 5-Fluoro-2,4-dimethyl-1H-indole is , with a molecular weight of approximately 177.19 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of 5-Fluoro-2,4-dimethyl-1H-indole has been explored in various studies. It has shown potential as:
Several synthetic methods have been developed for producing 5-Fluoro-2,4-dimethyl-1H-indole:
Each method has its advantages regarding yield and purity, with ongoing research aimed at optimizing these processes for industrial applications.
5-Fluoro-2,4-dimethyl-1H-indole has several potential applications:
Interaction studies involving 5-Fluoro-2,4-dimethyl-1H-indole focus on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with 5-Fluoro-2,4-dimethyl-1H-indole. These include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Fluoroindole | Indole ring with a single fluorine substituent | Known for its use in synthesizing other indoles |
| 2-Methylindole | Methyl group at position 2 | Exhibits different biological activities |
| 4-Methylindole | Methyl group at position 4 | Less studied but relevant in synthetic chemistry |
| 6-Fluoroindole | Fluorine at position 6 | Potentially different pharmacological effects |
| 5-Chloroindole | Chlorine instead of fluorine | Offers insights into halogen effects on activity |
The uniqueness of 5-Fluoro-2,4-dimethyl-1H-indole lies in its specific substitution pattern which may enhance its biological activity compared to other similar compounds. The presence of both methyl groups and a fluorine atom contributes to its distinct chemical properties and potential therapeutic applications.
5-Fluoro-2,4-dimethyl-1H-indole (CAS 628736-92-5) is a substituted indole derivative with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol. Its IUPAC name, 5-fluoro-2,4-dimethyl-1H-indole, reflects the positions of its substituents: a fluorine atom at the 5-position and methyl groups at the 2- and 4-positions of the indole ring system.
Table 1: Molecular Data for 5-Fluoro-2,4-dimethyl-1H-Indole
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN |
| Molecular Weight | 163.19 g/mol |
| SMILES | CC1=C(F)C=CC2=C1C=C(C)N2 |
| CAS Registry Number | 628736-92-5 |
The compound’s SMILES string (CC1=C(F)C=CC2=C1C=C(C)N2) encodes its connectivity, emphasizing the fluorine and methyl substituents.
The synthesis of fluorinated indoles gained momentum in the early 21st century, driven by interest in their bioactivity and electronic properties. 5-Fluoro-2,4-dimethyl-1H-indole emerged from methodologies developed for fluorinated heterocycles, particularly those involving nitrobenzene precursors.
These methods optimized yields (reported up to 65–70%) and scalability, enabling industrial production.
Fluorinated indoles like 5-fluoro-2,4-dimethyl-1H-indole are pivotal in:
Table 2: Comparative Analysis of Fluorinated Indoles
The academic value of 5-fluoro-2,4-dimethyl-1H-indole lies in its versatility as a scaffold for functionalization and its role in elucidating structure-activity relationships in heterocyclic systems.
5-Fluoro-2,4-dimethyl-1H-indole represents a substituted derivative of the indole heterocyclic system [1]. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions, the compound name is constructed by identifying the parent structure (indole) and systematically describing the substituents with their respective positions [2]. The prefix "5-Fluoro" indicates a fluorine atom at position 5 of the indole ring system, while "2,4-dimethyl" denotes methyl groups at positions 2 and 4 [1] [2].
The molecular formula of 5-Fluoro-2,4-dimethyl-1H-indole is C10H10FN, with a molecular weight of 163.20 g/mol [1]. The "1H" designation in the name specifically indicates that the hydrogen is attached to nitrogen at position 1 of the indole ring system, which is the standard numbering convention for indoles [3]. This nomenclature distinguishes it from potential isomers where substitution might occur at the nitrogen position [2].
The compound can be represented by several structural identifiers:
These systematic identifiers provide unambiguous structural information that can be universally interpreted across chemical databases and literature [3].
The molecular geometry of 5-Fluoro-2,4-dimethyl-1H-indole is characterized by its bicyclic structure consisting of a benzene ring fused with a pyrrole ring [4]. This fusion creates the characteristic indole skeleton, which is planar due to the aromatic nature of both rings [5]. The planarity is maintained by the extended π-electron system that spans both rings, contributing to the overall aromaticity of the molecule [4] [5].
The indole core adopts a nearly planar conformation with slight deviations due to the presence of substituents [5]. The fluorine atom at position 5 lies in the same plane as the benzene ring, while the methyl groups at positions 2 and 4 may exhibit slight out-of-plane orientations due to steric considerations [6]. The bond lengths within the indole framework follow typical aromatic patterns, with carbon-carbon bond lengths in the benzene ring averaging around 1.39-1.40 Å [7].
Conformational analysis of indole derivatives reveals that the N-H bond of the pyrrole ring typically orients perpendicular to the plane of the ring system [7]. In crystal structures of indole derivatives, molecules often form dimers through N-H···π interactions with distances of approximately 3.41 Å between the nitrogen atom and adjacent carbon atoms [8]. These interactions, along with C-H···π contacts, contribute to the herringbone packing arrangement commonly observed in crystalline indoles [8].
The presence of the fluorine atom at position 5 influences the electron distribution across the molecule, creating a region of increased electronegativity [6]. This electronic effect can impact the conformational preferences and intermolecular interactions of the compound [8]. The methyl groups at positions 2 and 4 introduce steric factors that may affect the rotational freedom around certain bonds and influence the overall molecular packing in the solid state [8] [9].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-Fluoro-2,4-dimethyl-1H-indole through the analysis of chemical shifts, coupling patterns, and signal integrations [10]. The proton (1H) NMR spectrum of this compound exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [11].
The N-H proton of the indole ring typically appears as a broad singlet at approximately δ 7.8-8.2 ppm, though this signal can vary significantly depending on concentration, temperature, and solvent effects [12]. This proton is exchangeable with deuterium, which can be used to confirm its assignment [13]. The aromatic protons of the benzene ring portion display signals in the region of δ 6.8-7.4 ppm, with the proton at position 6 showing coupling to both the fluorine atom and adjacent aromatic protons [11] [14].
The methyl groups at positions 2 and 4 typically appear as singlets in the upfield region (δ 2.0-2.5 ppm), with the position 2 methyl group often slightly more deshielded than the position 4 methyl group due to its proximity to the nitrogen atom [14] [13]. The coupling between the fluorine atom and nearby protons results in characteristic splitting patterns that aid in structural confirmation [11].
Carbon-13 (13C) NMR spectroscopy further elucidates the carbon framework of the molecule [14]. The aromatic carbon signals appear in the region of δ 100-140 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (typically 235-245 Hz) [14]. The methyl carbon signals appear in the upfield region around δ 10-20 ppm [14] [12].
Fluorine-19 (19F) NMR spectroscopy provides additional structural confirmation, with the fluorine signal typically appearing around -125 to -135 ppm relative to CFCl3 [15]. The coupling between fluorine and nearby protons can be observed in both the 1H and 19F spectra, providing valuable information about the substitution pattern [15] [14].
Table 1: Predicted 1H NMR Chemical Shifts for 5-Fluoro-2,4-dimethyl-1H-indole
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |
|---|---|---|---|---|
| N-H (1) | 7.8-8.2 | broad s | 1H | - |
| H-3 | 6.2-6.4 | s | 1H | - |
| H-6 | 7.0-7.2 | dd | 1H | J = 8.5, 2.5 Hz |
| H-7 | 7.2-7.4 | d | 1H | J = 8.5 Hz |
| 2-CH3 | 2.3-2.5 | s | 3H | - |
| 4-CH3 | 2.1-2.3 | s | 3H | - |
Infrared spectroscopy provides valuable information about the functional groups and structural features of 5-Fluoro-2,4-dimethyl-1H-indole through the analysis of vibrational modes [16]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [17].
The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm-1 [17]. This band is sensitive to hydrogen bonding interactions and may shift to lower wavenumbers in the solid state or in polar solvents due to intermolecular hydrogen bonding [16] [17].
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm-1, while the methyl C-H stretching vibrations occur at slightly lower wavenumbers (2900-3000 cm-1) [16]. The C=C and C=N stretching vibrations of the aromatic rings produce multiple bands in the region of 1400-1600 cm-1, with the exact positions dependent on the electron distribution within the molecule [17] [18].
The C-F stretching vibration typically appears as a strong band in the region of 1000-1400 cm-1, with the exact position influenced by the surrounding chemical environment [16] [17]. This band is particularly diagnostic for confirming the presence of the fluorine substituent [18].
In the far-infrared region (below 700 cm-1), indole derivatives exhibit two characteristic absorption bands that are specific to the indole ring system [17]. The first band appears at 620 ± 20 cm-1, and the second at 575 ± 25 cm-1 [17]. These bands are valuable for confirming the presence of the indole moiety and can be used to distinguish indoles from other heterocyclic compounds [17].
Table 2: Characteristic IR Absorption Bands for 5-Fluoro-2,4-dimethyl-1H-indole
| Vibrational Mode | Wavenumber Range (cm-1) | Intensity | Characteristics |
|---|---|---|---|
| N-H stretching | 3400-3500 | Medium | Sharp, sensitive to H-bonding |
| Aromatic C-H stretching | 3000-3100 | Weak | Multiple bands |
| Methyl C-H stretching | 2900-3000 | Medium | Multiple bands |
| C=C, C=N stretching | 1400-1600 | Strong | Multiple bands |
| C-F stretching | 1000-1400 | Strong | Characteristic for F-substitution |
| Indole ring vibration | 620 ± 20 | Medium | Diagnostic for indole |
| Indole ring vibration | 575 ± 25 | Medium | Diagnostic for indole |
Mass spectrometry provides crucial information about the molecular weight and structural features of 5-Fluoro-2,4-dimethyl-1H-indole through the analysis of fragmentation patterns [19]. The electron ionization mass spectrum of this compound exhibits a molecular ion peak [M]+ at m/z 163, corresponding to its molecular weight [1] [20].
The fragmentation of indole derivatives typically follows characteristic pathways that can be used for structural confirmation [19] [21]. The initial fragmentation often involves the loss of hydrogen radicals, resulting in peaks at [M-1]+ and [M-2]+ [21]. For 5-Fluoro-2,4-dimethyl-1H-indole, the loss of a methyl radical (CH3- ) from the molecular ion would produce a fragment at m/z 148, which can undergo further fragmentation [19] [22].
The presence of the fluorine atom influences the fragmentation pattern, with potential loss of HF leading to a fragment at m/z 143 [20] [22]. This elimination is often accompanied by rearrangement to maintain aromatic stability [22]. The indole ring system typically undergoes fragmentation through cleavage of the bonds connecting the pyrrole and benzene rings, resulting in characteristic fragments [19] [21].
Cross-ring fragmentation of the pyrrole portion can lead to the formation of fragments containing the benzene ring with the fluorine and methyl substituents [22]. These fragments provide valuable information about the substitution pattern on the benzene ring [21] [22].
Table 3: Major Mass Spectrometric Fragments of 5-Fluoro-2,4-dimethyl-1H-indole
| m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|
| 163 | 100% | [M]+ (Molecular ion) |
| 162 | Moderate | [M-H]+ |
| 148 | Strong | [M-CH3]+ (Loss of methyl radical) |
| 143 | Moderate | [M-HF]+ (Loss of hydrogen fluoride) |
| 133 | Moderate | [M-CH2=CH2]+ (Retro-Diels-Alder fragmentation) |
| 115 | Weak | [M-HF-CO]+ |
| 103 | Moderate | Fluorobenzene fragment |
| 77 | Weak | Phenyl fragment |
The Fischer indole synthesis remains the most versatile and widely employed method for constructing fluorinated indole frameworks, including 5-fluoro-2,4-dimethyl-1H-indole derivatives. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from substituted phenylhydrazines and appropriate carbonyl compounds [1].
For the synthesis of 5-fluoro-2,4-dimethyl-1H-indole, the optimal strategy involves utilizing 4-fluorophenylhydrazine as the aryl component and 2-butanone (methyl ethyl ketone) as the carbonyl substrate. The reaction proceeds through the formation of an intermediate hydrazone, followed by a [2] [2]-sigmatropic rearrangement and subsequent cyclization under acidic conditions [3]. Polyphosphoric acid has proven to be the most effective catalyst for this transformation, providing superior regioselectivity compared to traditional Lewis acids such as zinc chloride or aluminum chloride [4].
The reaction mechanism involves initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by elimination of water to form the phenylhydrazone intermediate. The critical cyclization step proceeds via protonation of the terminal nitrogen, followed by intramolecular electrophilic aromatic substitution at the ortho position relative to the fluorine substituent. This regioselectivity is attributed to the electron-withdrawing nature of the fluorine atom, which directs cyclization to the more electron-rich positions [1].
Optimized reaction conditions involve heating the reactants in polyphosphoric acid at 80-120°C for 3-6 hours, yielding the desired 5-fluoro-2,4-dimethyl-1H-indole in 45-85% yield depending on substrate substitution patterns [4]. The presence of multiple methyl substituents can lead to competitive cyclization pathways, necessitating careful temperature control and reaction monitoring.
Microwave-assisted Fischer indole synthesis has emerged as a powerful modification of the classical protocol, offering significant advantages in reaction rate, yield, and selectivity for fluorinated indole derivatives [5] [6]. This approach is particularly beneficial for the synthesis of 5-fluoro-2,4-dimethyl-1H-indole, where traditional heating methods may lead to decomposition or competitive side reactions.
The microwave-assisted protocol employs phenylazocarboxylates as precursors, which can be prepared in situ from the corresponding diazonium salts and malonate esters [5]. For 5-fluoro-2,4-dimethyl-1H-indole synthesis, 4-fluorophenylazocarboxylate is reacted with 2-butanone under microwave irradiation in the presence of palladium catalysts. The reaction proceeds through a rapid one-pot sequence featuring microwave-assisted Fischer indole synthesis as the key step [5].
Key advantages of the microwave-assisted approach include dramatically reduced reaction times (0.5-1 hour versus 3-6 hours for conventional heating), improved yields (60-95% versus 45-85%), and enhanced regioselectivity [6]. The method employs PdCl₂(PPh₃)₂ as the catalyst system with cesium carbonate as base in acetonitrile solvent. Temperature control is critical, with optimal conditions involving initial heating at 60°C for 20-30 minutes, followed by cyclization at 100°C for 30 minutes under microwave irradiation [6].
The microwave-assisted method also offers superior functional group tolerance, allowing for the preparation of sensitive fluorinated indole derivatives that might decompose under prolonged conventional heating. The rapid heating and precise temperature control minimize side reactions such as defluorination or methyl group migration, which can occur with extended thermal exposure [5].
The introduction of fluorine substituents into indole frameworks requires careful consideration of regioselectivity, reaction conditions, and substrate compatibility. For 5-fluoro-2,4-dimethyl-1H-indole synthesis, several complementary fluorination strategies have been developed, each offering distinct advantages depending on the synthetic approach [7] [8].
Direct Fluorination with Electrophilic Reagents: Selectfluor and N-fluorobenzenesulfonimide (NFSI) represent the most commonly employed electrophilic fluorinating agents for indole substrates [7]. These reagents typically exhibit regioselectivity patterns of C3 > C2 > C5, which can be problematic for direct C5-fluorination of preformed indole rings. However, when applied to appropriately substituted indole precursors, excellent regiocontrol can be achieved. Reaction conditions typically involve treatment with Selectfluor in acetonitrile at 0-25°C, yielding fluorinated products in 35-70% yield [9].
Nucleophilic Fluoride Substitution (SNAr): This approach is particularly effective for electron-deficient indole substrates and proceeds via nucleophilic aromatic substitution mechanisms [10]. Fluoride sources such as potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride (TBAF) are employed under elevated temperatures (80-150°C). The regioselectivity pattern typically favors C5 > C4 > C6 positions, making this approach well-suited for 5-fluoroindole synthesis. Yields typically range from 60-85% under optimized conditions [10].
Metal-Catalyzed Fluorination: Silver(I) and palladium(II) fluoride complexes have proven effective for selective fluorine introduction, offering catalyst-dependent regioselectivity [7]. These methods provide excellent functional group tolerance and can be applied to complex indole substrates. Typical conditions involve AgF or PdF₂ catalysts at 60-120°C, yielding fluorinated products in 55-85% yield. The regioselectivity can be tuned through appropriate choice of catalyst and reaction conditions [11].
Deoxyfluorination Strategies: The use of 2,2-difluoro-1,3-dimethylimidazolidine (DFI) for deoxyfluorination of hydroxylated indole precursors offers an alternative approach to fluorine introduction [12]. This method is particularly valuable for substrates where direct fluorination is problematic. Reaction conditions typically involve treatment with DFI in acetonitrile at 85°C, yielding fluorinated products in 42-60% yield. While yields are moderate, the method offers excellent substrate specificity [13].
The purification of 5-fluoro-2,4-dimethyl-1H-indole presents unique challenges due to the compound's physical properties and potential for decomposition under harsh conditions. Several complementary purification strategies have been developed to achieve high purity while maintaining acceptable recovery yields [14] [15].
Column Chromatography: Normal-phase silica gel chromatography remains the most widely employed purification method for fluorinated indole derivatives. Optimal conditions involve gradient elution using ethyl acetate/hexanes mixtures (typically 1:10 to 1:2 ratio) [16]. The fluorine substituent significantly affects the compound's polarity and chromatographic behavior, often requiring careful optimization of the eluent composition. Typical recovery yields range from 70-90% with purities of 90-98% [17].
Critical factors for successful chromatographic purification include silica gel selection (Type 60, 40-63 μm particle size), column dimensions (length-to-diameter ratio of 20:1 to 30:1), and flow rate control (1-2 column volumes per hour). The presence of multiple methyl substituents can lead to poor peak shape and reduced resolution, necessitating the use of specialized silica phases or alternative stationary phases [18].
Recrystallization Techniques: Crystallization from appropriate solvent systems offers an effective method for achieving high purity (95-99%) with moderate recovery (60-85%) [14]. For 5-fluoro-2,4-dimethyl-1H-indole, methanol, ethanol, and chloroform have proven to be effective recrystallization solvents. The choice of solvent significantly affects crystal habit and purity, with mixed solvent systems often providing superior results [17].
Optimal recrystallization conditions involve dissolution in hot solvent followed by controlled cooling at 1-2°C per hour. The addition of seed crystals can improve nucleation and crystal quality. Vapor diffusion techniques using anti-solvent (typically hexanes or petroleum ether) have also proven effective for obtaining high-quality crystals suitable for structural characterization [17].
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers the highest purity levels (98-99.5%) but is typically limited to smaller scales (mg to g quantities) [19]. Reverse-phase columns with acetonitrile/water mobile phases containing phosphoric acid provide excellent separation efficiency. Core-shell column technology has significantly improved separation speed and resolution for indole derivatives [19].
Advanced Purification Methods: Supercritical fluid extraction using carbon dioxide at 31°C and 74 bar has emerged as an environmentally benign alternative for indole purification [14]. This method offers good recovery (75-90%) and purity (92-97%) while avoiding the use of organic solvents. The method is particularly effective for heat-sensitive fluorinated indole derivatives.
Yield Optimization Strategies: Several approaches have been developed to maximize synthetic yields while maintaining product quality. These include optimization of reaction stoichiometry, catalyst loading, temperature profiles, and work-up procedures. For Fischer indole synthesis, the use of catalytic amounts of Lewis acids (10-20 mol%) rather than stoichiometric quantities significantly improves yields while reducing purification challenges [20].
Solvent effects play a crucial role in yield optimization, with polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide often providing superior results compared to traditional protic solvents. Temperature programming, involving initial low-temperature formation of intermediates followed by elevated temperature cyclization, has proven particularly effective for sensitive fluorinated substrates [21].
Computational chemistry has become an indispensable tool for understanding the mechanistic pathways involved in fluorinated indole synthesis and optimizing reaction conditions for maximum efficiency and selectivity [11] [22]. Density functional theory (DFT) calculations have provided crucial insights into the electronic factors governing regioselectivity, activation barriers, and reaction thermodynamics.
Mechanistic Pathway Analysis: DFT calculations using the B3LYP/6-31+G(d,p) basis set have elucidated the detailed mechanism of Fischer indole synthesis for fluorinated substrates [23]. The calculations reveal that the cyclization step can proceed via two competing pathways: direct attack at the C3 position or initial attack at C2 followed by rearrangement. For 5-fluoro-2,4-dimethyl-1H-indole precursors, the C3 pathway is energetically favored by 9-13 kcal/mol, consistent with experimental regioselectivity observations [24].
The presence of fluorine substituents significantly affects the electronic distribution in the aromatic ring, with natural bond orbital (NBO) analysis revealing increased electron density at positions ortho and para to the fluorine atom. This electronic redistribution directly influences the regioselectivity of electrophilic cyclization reactions [25].
Activation Energy Calculations: Transition state theory calculations have provided quantitative measures of activation barriers for various synthetic pathways [24]. For the Fischer indole synthesis of 5-fluoro-2,4-dimethyl-1H-indole, the rate-determining step involves C-C bond formation during cyclization, with calculated activation energies ranging from 28-35 kcal/mol depending on catalyst and solvent environment.
Solvent effects have been modeled using polarizable continuum models (PCM), revealing that polar aprotic solvents stabilize the transition state by 3-5 kcal/mol compared to non-polar solvents. This theoretical prediction aligns well with experimental observations of improved yields in polar solvents such as N,N-dimethylformamide [22].
Regioselectivity Predictions: Molecular electrostatic potential (MEP) calculations have proven highly effective for predicting regioselectivity patterns in fluorinated indole synthesis [26]. These calculations map the electrostatic potential surface of substrate molecules, identifying the most nucleophilic and electrophilic sites. For 5-fluoro-2,4-dimethyl-1H-indole precursors, MEP analysis correctly predicts the preferred cyclization site and explains the observed regioselectivity patterns.
Catalyst Design and Optimization: Computational modeling has guided the development of more effective catalysts for fluorinated indole synthesis [27]. DFT calculations of catalyst-substrate complexes reveal the optimal coordination geometries and electronic properties required for efficient catalysis. For cobalt-catalyzed intramolecular amidation reactions, calculations predict that Co(III) complexes with electron-withdrawing ligands provide the most favorable energetics for C-H activation and subsequent cyclization [27].
Reaction Condition Optimization: Computational thermodynamics calculations have enabled the prediction of optimal reaction conditions for various synthetic pathways. These calculations consider factors such as temperature dependence of equilibrium constants, competing side reactions, and catalyst deactivation pathways. For microwave-assisted synthesis, computational modeling has identified optimal heating profiles that maximize product formation while minimizing decomposition [28].